2-Amino-1-naphthoic acid hydrochloride

Description

Properties

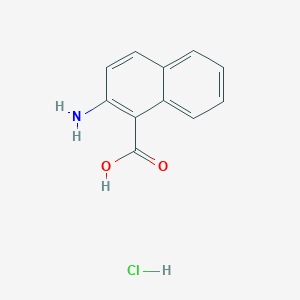

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-aminonaphthalene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H9NO2.ClH/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6H,12H2,(H,13,14);1H |

InChI Key |

QPIWUDLLFSQVHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-naphthoic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent hydrolysis. One common method involves the following steps:

Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.

Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 2-amino-1-naphthalene.

Hydrolysis: The amino group is then converted to the carboxylic acid group through hydrolysis, yielding 2-Amino-1-naphthoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-naphthoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.

Major Products

Oxidation: Naphthoquinones

Reduction: 2-Amino-1-naphthol

Substitution: Azo dyes

Scientific Research Applications

2-Amino-1-naphthoic acid hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-2-naphthoic Acid

- Chemical Structure: Amino group at position 3, carboxylic acid at position 2.

- Physical Properties: Molecular formula C₁₁H₉NO₂, molecular weight 187.19, melting point 210°C .

- Applications : Intermediate in synthesizing dyes and pharmaceuticals.

6-Amino-2-naphthoic Acid

- Chemical Structure: Amino group at position 6, carboxylic acid at position 2.

- Physical Properties: Molecular formula C₁₁H₉NO₂, molecular weight 187.19, melting point 222–227°C .

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis.

- Key Differences: The distal placement of the amino group may enhance steric hindrance, limiting its utility in certain synthetic pathways compared to 2-amino-1-naphthoic acid derivatives .

2-Amino-1-naphthol Hydrochloride

- Physical Properties: Molecular formula C₁₀H₁₀ClNO, molecular weight 195.65, stored at room temperature .

- Applications : Intermediate in dye synthesis and analytical reagents.

- Key Differences : The hydroxyl group introduces different solubility and reactivity profiles, making it less suitable for carboxylation reactions compared to carboxylic acid derivatives .

Comparative Data Table

Q & A

Q. How should researchers safely handle 2-amino-1-naphthoic acid hydrochloride in laboratory settings?

Methodological Answer:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eye baths must be accessible .

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves, safety goggles, and lab coats. For prolonged handling, use a face shield and respiratory protection (e.g., N95 mask) to avoid dust inhalation .

- Post-Handling Protocols : Wash hands and face thoroughly after use. Contaminated clothing should be removed immediately and laundered before reuse .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

- Stepwise Functionalization : Start with naphthoic acid derivatives (e.g., 1-naphthoic acid). Introduce the amino group via nitration followed by reduction, then form the hydrochloride salt by reacting with HCl gas in anhydrous ethanol .

- Quality Control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point analysis (e.g., dec. ~273°C for analogous compounds) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR in DMSO-d to resolve aromatic protons and amine signals. -NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (M+H) and HCl adducts .

- FT-IR : Identify characteristic peaks for amine (-NH, ~3300 cm) and carboxylic acid (C=O, ~1700 cm) groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved using SHELX programs?

Methodological Answer:

- Structure Solution : Use SHELXD for dual-space recycling to phase experimental data. For twinned crystals, apply the TWIN command in SHELXL to refine against high-resolution data .

- Validation Tools : Cross-check refinement metrics (R-factor, residual density) with PLATON to identify missed symmetry or disorder. Adjust hydrogen bonding constraints if clashes occur .

- Example Workflow :

SHELXS → Initial phasing

SHELXL → Refinement with anisotropic displacement parameters

CCDC Deposition → Validate via Mercury visualization [[1]]

Q. How can HPLC conditions be optimized for purity analysis of this compound?

Methodological Answer:

- Column Selection : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) for high retention of polar aromatic compounds .

- Mobile Phase : Combine 0.03 M KHPO buffer (pH 3.0) with methanol (70:30 v/v) at 1 mL/min flow rate. Adjust pH to enhance peak symmetry .

- Detection : Set UV detector to 207 nm for maximum absorbance. Validate linearity (1–10 µg/mL) and recovery (>99% with RSD <1.5%) using spiked samples .

Q. What challenges arise in determining the stability of hydrochloride salts under varying storage conditions?

Methodological Answer:

- Degradation Pathways : Monitor hydrolysis of the hydrochloride group via accelerated stability studies (40°C/75% RH for 6 months). Use Karl Fischer titration to track moisture uptake .

- Light Sensitivity : Store in amber glass vials under inert gas (N) to prevent photodegradation. Analyze degraded samples via LC-MS to identify byproducts (e.g., free amine or naphthoquinones) .

Key Research Challenges

- Structural Ambiguities : Discrepancies in X-ray data due to twinning or disorder require advanced SHELX refinement strategies .

- Synthetic Byproducts : Trace impurities from incomplete salt formation necessitate orthogonal purity validation (e.g., HPLC + NMR) .

- Stability Limitations : Hydrolysis under humid conditions mandates rigorous moisture control during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.